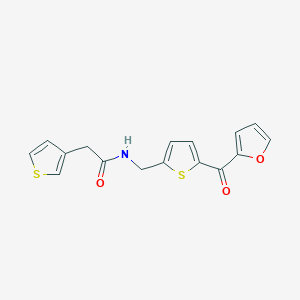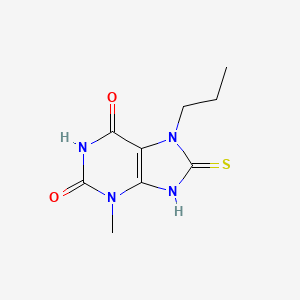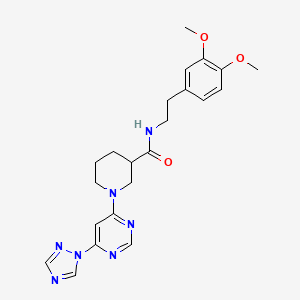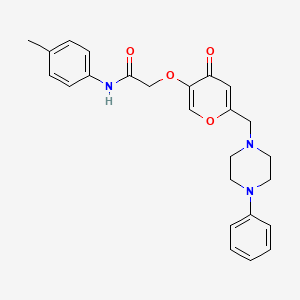
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H13NO3S2 and its molecular weight is 331.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
DBU Mediated Efficient Synthesis : A series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using one-pot three-component synthesis. This method highlights good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions, showcasing the compound's role in facilitating efficient chemical synthesis processes (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Chemoselective Protection of Heteroaromatic Aldehydes : Demonstrated a method for transforming furan-, thiophene-, and N-methylpyrrole-2-carboxaldehydes into corresponding N, N'-dimethylimidazolidines. This methodology serves as a valuable method for protecting an aldehyde in the presence of a ketone, signifying the utility of related compounds in synthetic chemistry (Carpenter & Chadwick, 1985).
Electrochemical and Polymer Applications
Electrochemical Polymerization and Capacitance Properties : The study on the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and the investigation of electrochromic properties of homopolymers and co-polymers with EDOT showcases the application of these compounds in developing materials with distinct electrochromic properties, highlighting their potential for electronic display technologies (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Advanced Material Design
Design and Synthesis for Cytotoxic Evaluation : Research on the design, synthesis, and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams, including compounds related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide, reveals their application in the development of new materials with potential anticancer activities. This illustrates the compound's relevance in medicinal chemistry and drug design for targeting specific cancer cell lines (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Catalytic and Synthetic Methodologies
Catalytic Synthesis and Docking Studies for Antioxidant Agents : The catalytic synthesis of novel chalcone derivatives, including structures related to the query compound, and their evaluation as potent antioxidant agents highlight the application in designing molecules with significant biological activities. This research demonstrates the use of these compounds in exploring new treatments and understanding molecular interactions through docking studies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c18-15(8-11-5-7-21-10-11)17-9-12-3-4-14(22-12)16(19)13-2-1-6-20-13/h1-7,10H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBAVCNTVKXTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2557425.png)

![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)



![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)




![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)
